Product packaging for Fdu-nnei(Cat. No.:)

Fdu-nnei

Cat. No.: B1164200
M. Wt: 394.4
InChI Key: XYSIFMHZXZATQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FDU-NNEI, also known as 1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide, is a synthetic indole-based cannabinoid receptor agonist presumed to be a potent agonist of the CB1 receptor . It has been identified in illicit herbal products and is a subject of research in the fields of forensic toxicology and analytical chemistry . Studies on related compounds indicate that synthetic cannabinoids like this compound are typically subject to extensive metabolism, and in vitro studies are crucial for identifying appropriate metabolite markers to document intake in forensic casework . A critical consideration for researchers is the potential for metabolic hydrolysis to release 1-naphthylamine, which is a known carcinogen . This product is strictly labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for understanding and complying with all applicable laws and regulations regarding the handling and use of this substance in their region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H19FN2O B1164200 Fdu-nnei

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H19FN2O

Molecular Weight

394.4

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-naphthalen-1-ylindole-3-carboxamide

InChI

InChI=1S/C26H19FN2O/c27-20-14-12-18(13-15-20)16-29-17-23(22-9-3-4-11-25(22)29)26(30)28-24-10-5-7-19-6-1-2-8-21(19)24/h1-15,17H,16H2,(H,28,30)

InChI Key

XYSIFMHZXZATQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

Synonyms

1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

Origin of Product

United States

Chemical Structure, Synthesis, and Analogues of Fdu Nnei

Elucidation of FDU-NNEI's Chemical Structure

The chemical structure of this compound was elucidated through analytical techniques such as liquid chromatography–quadrupole-time-of-flight–mass spectrometry (LC–QTOF–MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netintertek.com LC–QTOF–MS analysis provided an accurate mass spectrum with an ion peak at m/z 395.1565, consistent with a protonated molecular formula of C₂₆H₂₀N₂OF (calculated mass: 395.1560). nih.gov This technique is crucial for determining the elemental composition and molecular weight of a compound. intertek.com Further structural confirmation and determination of atomic connectivity are typically achieved through NMR spectroscopy, including techniques like ¹H and ¹³C NMR, HH correlation spectroscopy (HH COSY), heteronuclear multiple quantum correlation (HMQC), heteronuclear multiple bond correlation (HMBC), and ¹⁵N HMBC correlations. intertek.comresearchgate.net

The structure consists of a 1H-indole-3-carboxamide core substituted at the nitrogen atom of the indole (B1671886) ring with a 4-fluorobenzyl group and at the carboxamide nitrogen with a naphthalen-1-yl group. nih.gov

Structural Relationships and Comparative Analysis with Precursor Compounds and Analogues (e.g., NNEI, FDU-PB-22)

This compound shares structural features with other synthetic cannabinoids, particularly NNEI and FDU-PB-22. nih.gov The name this compound itself reflects its structural relationship, incorporating elements from both FDU-PB-22 and NNEI. nih.gov

This compound (1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) can be seen as a hybrid structure. It contains the [1-(4-fluorobenzyl)-1H-indolyl]carbonyl moiety found in FDU-PB-22 and the (naphthalen-1-yl)amino moiety characteristic of NNEI. nih.gov

Structurally, FDU-PB-22 is naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate. wikipedia.orgnih.gov The key difference lies in the linker group connecting the indole core to the naphthyl group: FDU-PB-22 utilizes an ester linkage (-COO-), while this compound employs an amide linkage (-CONH-). nih.govnih.govwikipedia.org Both compounds feature the 1-(4-fluorobenzyl)-1H-indole moiety. nih.gov

NNEI (N-(naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide) is another related compound. wikipedia.org Comparing this compound to NNEI, both share the N-(naphthalen-1-yl)carboxamide part. nih.govwikipedia.org The primary structural difference is the substituent on the indole nitrogen: NNEI has a pentyl chain, whereas this compound has a 4-fluorobenzyl group. nih.govwikipedia.org

These structural relationships highlight the modular nature of many synthetic cannabinoids, where different core structures (indole, indazole), linkers (amide, ester, acyl), and substituents (alkyl chains, benzyl (B1604629) groups, naphthyl groups) are combined to create new compounds. europa.euunodc.org

Compound Core Structure Linker N-Substituent (Indole/Indazole N) Amide/Ester Substituent
This compound Indole Amide 4-fluorobenzyl Naphthalen-1-yl
NNEI Indole Amide Pentyl Naphthalen-1-yl
FDU-PB-22 Indole Ester 4-fluorobenzyl Naphthalen-1-yl

Synthetic Routes and Chemical Precursors Utilized in this compound Production

While specific detailed synthetic routes for this compound are not extensively documented in the provided sources, the general synthetic strategies for indole-based synthetic cannabinoids with carboxamide linkers offer insight into potential production methods. europa.euunodc.org

The synthesis of carboxamide-type synthetic cannabinoids typically involves coupling a substituted indole-3-carboxylic acid with an appropriate amine. europa.eu Based on the structure of this compound, a likely synthetic route would involve:

Synthesis of the substituted indole core: This would likely involve the N-alkylation of indole with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide) to form 1-(4-fluorobenzyl)-1H-indole. europa.eunih.gov

Formation of the indole-3-carboxylic acid: The 1-(4-fluorobenzyl)-1H-indole would then undergo acylation at the 3-position to form the corresponding indole-3-carboxylic acid, likely through a reaction involving a form of activated carboxylic acid. europa.eunih.gov

Amide bond formation: The resulting 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid would be coupled with naphthalen-1-amine (1-naphthylamine) to form the amide linkage characteristic of this compound. nih.govnih.gov This coupling reaction typically requires activating the carboxylic acid and using a coupling agent.

General procedures for synthesizing similar indole-3-carboxylic acids and subsequent amide formation have been reported in the literature for other synthetic cannabinoids. europa.eunih.gov

Characterization of Potential Manufacturing By-products and Impurities

The production of synthetic cannabinoids, including those with carboxamide structures, can result in the formation of various by-products and impurities. researchgate.netresearchgate.netnih.gov These can arise from incomplete reactions, side reactions, or the presence of impurities in the starting materials. nih.govkhlaw.com

In the context of synthetic cannabinoids, presumed manufacturing impurities have occasionally been identified in seized products. researchgate.netnih.gov For instance, 2H-indazole regioisomers have been detected alongside their intended 1H-indazole counterparts, suggesting they are unintended by-products of the synthesis route. researchgate.netnih.gov Similarly, in the synthesis of NNEI indazole analog, a by-product, isobutyl 1-pentyl-1H-indazole-3-carboxylate, was detected, likely formed from a side reaction involving a precursor carbamate. researchgate.netresearchgate.net

While specific by-products and impurities directly linked to this compound synthesis are not explicitly detailed in the provided texts, the general manufacturing processes for related compounds suggest that impurities could include:

Incomplete reaction products (e.g., unreacted precursors like 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid or naphthalen-1-amine).

Isomers or regioisomers formed during the reaction.

By-products from side reactions (e.g., hydrolysis products, or compounds formed from impurities in starting materials).

Residual solvents or reagents used in the synthesis.

The detection and characterization of such impurities are typically performed using analytical techniques like GC-MS and LC-MS, which can separate and identify different components in a sample. nih.govresearchgate.netintertek.com The presence and nature of impurities can vary depending on the specific synthetic route and manufacturing conditions employed.

Molecular Pharmacology and Cannabinoid Receptor Interactions of Fdu Nnei

Quantitative Receptor Binding Affinities at Human Cannabinoid Receptor Type 1 (CB1R)

Studies have investigated the binding affinity of FDU-NNEI at the human cannabinoid receptor type 1 (CB1R). Research indicates that this compound displaces the radioligand [3H]CP55,940 from CB1R, suggesting interaction at the receptor binding site nih.gov. One study found that this compound displayed significantly greater affinity for CB1R compared to the reference agonist CP55,940 nih.gov.

Based on available research snippets, a qualitative comparison of this compound's binding affinity at CB1R is presented below:

CompoundCB1R Binding Affinity (vs. CP55,940)
This compoundSignificantly Greater Affinity nih.gov
CP55,940Reference Agonist nih.gov

Agonist Efficacy and Potency Determination in In Vitro Functional Assays (e.g., [35S]GTPγS Binding, cAMP Inhibition)

Functional assays, such as [35S]GTPγS binding and cAMP inhibition assays, are commonly used to determine the efficacy and potency of compounds at G protein-coupled receptors like the cannabinoid receptors nih.govnih.gov. These assays measure the ability of a ligand to activate downstream signaling pathways. While many synthetic cannabinoid receptor agonists (SCRAs) are characterized as full agonists of CB1R nih.gov, specific data detailing the agonist efficacy and potency of this compound in these in vitro functional assays are not available in the provided research snippets. This compound is presumed to be a potent agonist of the CB1 receptor wikipedia.org.

Investigations into Molecular Mechanisms of Receptor Activation and Ligand Bias

Investigations into the molecular mechanisms by which this compound activates cannabinoid receptors and whether it exhibits ligand bias are crucial for a complete understanding of its pharmacology mdpi.comnih.gov. Ligand bias refers to the ability of a ligand to differentially activate specific signaling pathways downstream of a single receptor mdpi.comnih.gov. Docking simulations have been utilized to model the binding of various SCRAs, including this compound, to the orthosteric sites of both CB1R and CB2R nih.gov. However, detailed findings regarding the specific molecular interactions, conformational changes induced upon this compound binding, or its ligand bias profile were not provided in the available research snippets. It has been noted that little is currently known about the pharmacology of this compound researchgate.net.

Metabolic Pathways and Biotransformation Profiling of Fdu Nnei

In Vitro Metabolic Studies Using Subcellular Fractions and Cell-Based Models

In vitro models, such as human liver microsomes (HLM) and human hepatocytes, are widely utilized to investigate the metabolic pathways and kinetics of synthetic cannabinoids. These models offer controlled environments to identify metabolites and characterize metabolic stability. Human hepatocytes are considered to better simulate the physiological environment of the intact human liver compared to liver microsomes. researchgate.netnih.govfrontiersin.org Studies on related compounds like FDU-PB-22 and FUB-PB-22 have employed human hepatocytes for metabolite profiling and human liver microsomes for metabolic stability assessments. researchgate.netnih.gov

Identification of Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or exposure of polar functional groups through reactions such as oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 (CYP) enzymes. longdom.org Based on the known biotransformation of similar synthetic cannabinoids, FDU-NNEI is expected to undergo several phase I metabolic transformations.

Hydroxylation is a common phase I pathway for synthetic cannabinoids. For example, NNEI, a compound structurally related to this compound, undergoes extensive oxidative transformations, including monohydroxylation at various positions on the indole (B1671886) or N-pentyl moieties, and hydroxylation on the naphthyl moiety. researchgate.netnih.gov Similarly, 5F-NNEI, a fluorinated analog, undergoes monohydroxylation at the naphthyl moiety. researchgate.net Given the presence of indole, naphthyl, and fluorobenzyl moieties in this compound, hydroxylation is likely to occur on one or more of these rings or on the methylene (B1212753) bridge connecting the fluorophenyl group to the indole nitrogen.

Amide hydrolysis is another significant metabolic pathway for synthetic cannabinoids containing a carboxamide linker, such as this compound. longdom.orgresearchgate.net This reaction cleaves the amide bond, potentially yielding a carboxylic acid metabolite derived from the indole-3-carbonyl portion and an amine metabolite derived from the naphthylamine portion. Amide hydrolysis has been reported as a metabolic pathway for 5F-NNEI and is suspected for NNEI, potentially releasing 1-naphthylamine. researchgate.netwikipedia.org FDU-PB-22 and FUB-PB-22, which also contain a carboxamide linker (though connecting to an ester group), undergo ester hydrolysis as a major metabolic pathway, yielding a carboxylic acid metabolite. researchgate.netnih.gov While this compound has a direct amide bond, hydrolysis is a plausible and important metabolic route.

Oxidative defluorination can occur with some fluorinated compounds, but it is less likely to be a primary pathway for fluorine atoms attached to aromatic rings, as is the case in the 4-fluorobenzyl group of this compound. researchgate.net However, other oxidative processes on the fluorobenzyl moiety, such as hydroxylation, are possible.

Elucidation of Major Metabolite Structures

Based on studies of related compounds, the major metabolites of this compound are likely to be products of phase I transformations, particularly hydroxylation and amide hydrolysis. For instance, studies on NNEI identified numerous metabolites resulting from oxidative transformations. researchgate.netnih.gov For FDU-PB-22 and FUB-PB-22, the major metabolites identified in human hepatocytes and urine were the product of ester hydrolysis and subsequent hydroxylation. researchgate.netnih.gov

While specific metabolite structures for this compound were not detailed in the search results, by analogy to NNEI and other related carboxamide synthetic cannabinoids, expected major metabolites would include hydroxylated this compound and the products of amide hydrolysis: 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid and 1-naphthylamine. Further phase II metabolism, such as glucuronidation, is also expected to occur, conjugating phase I metabolites to increase their water solubility for excretion. researchgate.netnih.govlongdom.org

Comparative In Vivo Metabolic Studies in Animal Models

In vivo metabolic studies in animal models, such as rodents, are crucial for understanding the complete metabolic profile and pharmacokinetics of a compound in a living system. Studies on related synthetic cannabinoids like NNEI and MN-18 have been conducted in rats to examine their in vivo kinetic and metabolic profiles. researchgate.netnih.gov These studies involve analyzing blood and urine samples to identify metabolites and determine elimination rates. researchgate.netnih.gov

In vivo metabolism can sometimes differ from in vitro findings due to factors such as absorption, distribution, and the interplay of various enzymes and tissues. frontiersin.orgresearchgate.netnih.gov For example, while NNEI was rapidly cleared by rat and human liver microsomes and hepatocytes in vitro, its elimination rate in vivo in rats showed some differences compared to in vitro predictions. researchgate.netnih.gov Conducting in vivo studies with this compound in animal models would provide valuable data on its systemic metabolism, the range of metabolites produced, and their excretion patterns, complementing the in vitro findings.

Kinetic Characterization of Metabolic Processes

Kinetic characterization of metabolic processes involves assessing parameters such as metabolic stability and intrinsic clearance. Metabolic stability refers to how quickly a compound is metabolized by enzymes, often expressed as a half-life in in vitro systems like liver microsomes or hepatocytes. Intrinsic clearance (CLint) is a measure of the enzyme's catalytic efficiency and is used to predict hepatic clearance. mmv.org

Studies on related synthetic cannabinoids have provided kinetic data. For instance, NNEI was rapidly cleared by both rat and human liver microsomes, with human microsome half-lives reported. researchgate.netnih.gov FDU-PB-22 and FUB-PB-22 were also rapidly metabolized in HLM, with reported half-lives and intrinsic clearance values. researchgate.netnih.gov

The rapid in vitro clearance observed for related compounds suggests that this compound is also likely to be rapidly metabolized. This rapid metabolism is a common characteristic of many synthetic cannabinoids and contributes to their relatively short duration of action. researchgate.netnih.gov Predicting in vivo clearance from in vitro data involves scaling factors and considering factors like plasma protein binding and liver blood flow. nih.govmmv.org However, as noted with NNEI, in vivo elimination rates can sometimes be more rapid than predicted from in vitro microsomal incubations, highlighting the complexity of translating in vitro kinetic data to in vivo outcomes. researchgate.netnih.gov

While specific kinetic parameters for this compound were not found, the data from related compounds suggest it would likely exhibit high metabolic lability in liver microsomes and hepatocytes.

Data Tables

Based on the search results, kinetic data for related compounds can be presented:

CompoundModelHalf-life (min)Intrinsic Clearance (mL/min/mg protein)Predicted Human Hepatic Clearance (mL/min/kg)
NNEIHuman Liver Microsomes2.3 researchgate.netnih.govNot specified in resultsNot specified in results
MN-18Human Liver Microsomes1.7 researchgate.netnih.govNot specified in resultsNot specified in results
FDU-PB-22Human Liver Microsomes12.4 ± 0.36 researchgate.netnih.gov0.056 researchgate.netnih.gov14.5 researchgate.netnih.gov
FUB-PB-22Human Liver Microsomes11.5 ± 0.03 researchgate.netnih.gov0.060 researchgate.netnih.gov14.8 researchgate.netnih.gov

Advanced Analytical Methodologies for the Detection and Identification of Fdu Nnei

Chromatographic Separation Techniques (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic methods are fundamental for separating FDU-NNEI from complex sample matrices and potential interfering substances, including isomers and other synthetic cannabinoids. Both gas chromatography (GC) and liquid chromatography (LC) are widely employed for this purpose.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a standard technique in forensic toxicology for the analysis of volatile and semi-volatile compounds. GC separates analytes based on their boiling points and interaction with the stationary phase in the column. GC-MS analysis of this compound has been reported in the identification of synthetic cannabinoids in illegal products guidetopharmacology.orgnih.gov. Typical GC conditions involve using capillary columns with specific stationary phases (e.g., HP-1MS capillary) and temperature programming to achieve optimal separation nih.gov. The separated compound then enters the mass spectrometer for detection and identification.

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with various detectors, is also extensively used for the analysis of synthetic cannabinoids, including this compound guidetopharmacology.orgresearchgate.net. LC is suitable for compounds that are less volatile or thermally labile than those analyzed by GC. LC separates analytes based on their interactions with the stationary phase and the mobile phase. Reverse-phase LC is commonly used, employing C18 columns and mobile phases consisting of mixtures of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with volatile buffers or acidic modifiers to improve peak shape and ionization efficiency lgcstandards.comnih.gov. LC-UV-PDA (photodiode array) detection can provide spectral information for tentative identification and purity assessment, while LC coupled with mass spectrometry (LC-MS) offers higher sensitivity and specificity.

The choice between GC and LC depends on the sample matrix, the required sensitivity, and the specific analytical question. Often, a combination of both techniques is used to provide complementary information and enhance confidence in identification.

Mass Spectrometric Identification and Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry (MS) is a critical tool for the identification and structural elucidation of this compound. By measuring the mass-to-charge ratio (m/z) of the parent ion and its fragments, MS provides a unique spectral fingerprint of the compound.

Electron ionization (EI) is commonly used in GC-MS, producing characteristic fragmentation patterns that can be compared to spectral libraries for identification nih.gov. For this compound, GC-MS analysis has shown a molecular ion at m/z 394 nih.gov. Major fragment ions observed for this compound in EI-MS include m/z 109 and 252 nih.gov. These fragments correspond to specific parts of the molecule, aiding in structural confirmation.

Electrospray ionization (ESI) is frequently used in LC-MS, typically producing protonated molecular ions ([M+H]⁺) or other adducts. High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and fragments nih.govnih.govwikipedia.org. This is particularly valuable for identifying novel compounds or confirming the identity of known substances like this compound. LC-QTOF-MS analysis of this compound has yielded a protonated molecular ion peak at m/z 395.1565, consistent with the calculated mass for C₂₆H₂₀N₂OF wikipedia.org.

Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion and detection of the resulting product ions. This technique provides more detailed structural information and enhances specificity, which is essential for differentiating isomers and closely related compounds nih.govnih.govcapes.gov.br. For this compound, studying the fragmentation pathways of the protonated molecule in MS/MS can reveal characteristic product ions resulting from the cleavage of specific bonds within the indole (B1671886), fluorobenzyl, and naphthyl moieties. For instance, studies on related compounds like FDU-PB-22 have shown characteristic fragment ions resulting from the cleavage of the ester linkage and fragmentation within the indole and fluorobenzyl groups nih.gov. While specific detailed MS/MS fragmentation pathways for this compound were not extensively detailed in the provided snippets, the general approach involves using collision-induced dissociation (CID) to generate fragments and interpreting their masses to deduce the structure.

The combination of chromatographic separation with high-resolution and tandem mass spectrometry provides a powerful approach for the unambiguous detection and identification of this compound in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a spectroscopic technique that provides detailed information about the structure and dynamics of molecules. For the definitive structural confirmation of this compound, particularly when characterizing seized materials or synthesized reference standards, NMR spectroscopy is an indispensable tool.

Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to determine the number and types of hydrogen and carbon atoms in the molecule and their chemical environments guidetopharmacology.orgnih.govwikipedia.org. The chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra provide information about the different proton environments and their relative numbers. ¹³C NMR spectra reveal the different carbon environments.

Two-dimensional (2D) NMR techniques provide crucial connectivity information. Homonuclear correlation spectroscopy (HH COSY) reveals correlations between coupled protons. Heteronuclear multiple-quantum correlation (HMQC) or heteronuclear single-quantum correlation (HSQC) experiments establish correlations between protons and the carbons to which they are directly attached. Heteronuclear multiple-bond correlation (HMBC) experiments show correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular structure guidetopharmacology.orgnih.govwikipedia.org. Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms guidetopharmacology.orgwikipedia.org.

For compounds containing fluorine atoms, such as this compound, ¹⁹F NMR spectroscopy can also be highly informative due to the high sensitivity and natural abundance of the ¹⁹F nucleus wikidata.orgrsc.org. The chemical shift of the fluorine signal can provide information about its electronic environment.

While specific detailed NMR spectral data for this compound were not fully available in the provided snippets, studies on related synthetic cannabinoids demonstrate the application of these NMR techniques for complete structural assignment nih.govniph.go.jp. The use of deuterated solvents (e.g., chloroform-d₃, methanol-d₄, DMSO-d₆) is necessary for acquiring NMR spectra nih.gov.

NMR spectroscopy, especially when used in conjunction with accurate mass spectrometry data, provides irrefutable evidence for the structure of this compound.

Development and Validation of Analytical Methods for Forensic and Research Applications

The development and validation of analytical methods for the detection and identification of this compound are critical to ensure the reliability and admissibility of results in forensic contexts and the accuracy of data in research studies. Method validation involves a series of experiments to demonstrate that an analytical method is suitable for its intended purpose.

Key validation parameters for forensic and research applications include specificity, sensitivity (limit of detection and limit of quantification), linearity, accuracy, precision, matrix effects, and stability nih.gov. Specificity ensures that the method can uniquely identify this compound in the presence of other compounds that might be present in the sample matrix. Sensitivity parameters define the lowest concentration of this compound that can be reliably detected and quantified. Linearity assesses the proportional relationship between the analyte concentration and the instrument response. Accuracy and precision evaluate how close the measured values are to the true value and the reproducibility of the measurements, respectively. Matrix effects assess the influence of the sample matrix on the analytical signal. Stability studies determine how long this compound is stable in the sample matrix under specific storage conditions.

The use of certified reference materials (CRMs) or analytical reference standards of this compound is essential for method validation, calibration, and quality control wikipedia.orgwikipedia.orgwikidata.org. These standards are characterized for purity and identity and provide a traceable reference for quantitative analysis. Laboratories performing forensic analysis often adhere to international standards such as ISO/IEC 17025 and ISO 17034, which govern the competence of testing and calibration laboratories and the requirements for producers of reference materials wikipedia.orgwikipedia.orgwikidata.org.

Validated analytical methods ensure that the detection and identification of this compound are reliable, robust, and fit for purpose, whether for confirming its presence in seized materials, biological samples, or for conducting research studies.

Identification of Unique Analytical Markers for this compound Detection

Identifying unique analytical markers for this compound is important, particularly in biological samples, to confirm exposure or intake. While the parent compound itself can be a marker, synthetic cannabinoids are often extensively metabolized in the body, and their metabolites may be present at higher concentrations and for longer durations than the parent compound researchgate.netresearchgate.net. Therefore, identifying unique metabolites of this compound can serve as valuable analytical markers.

Studies on the metabolism of related synthetic cannabinoids, such as FDU-PB-22 and FUB-PB-22, have shown that hydroxylation and glucuronidation are common metabolic pathways nih.govresearchgate.netresearchgate.net. Ester hydrolysis can also occur for some synthetic cannabinoids nih.govresearchgate.netresearchgate.net. These metabolic processes can generate metabolites that are structurally related to the parent compound but have different chromatographic and mass spectrometric properties.

Identifying unique analytical markers for this compound would involve conducting in vitro metabolism studies (e.g., using human hepatocytes or liver microsomes) and in vivo studies to identify and characterize its metabolic profile nih.govresearchgate.netresearchgate.net. High-resolution mass spectrometry and tandem mass spectrometry are crucial for this process, allowing for the identification of metabolites based on their accurate mass and fragmentation patterns nih.govresearchgate.netresearchgate.net.

While specific, validated unique metabolic markers solely for this compound were not explicitly detailed in the provided search results, the principle of identifying metabolites as markers is well-established for synthetic cannabinoids researchgate.netresearchgate.net. The parent ion and characteristic fragment ions observed during MS analysis of this compound itself serve as primary analytical markers for its detection and identification nih.govwikipedia.org. Further research focusing on the in-depth metabolism of this compound is needed to identify and validate specific unique metabolic markers that could be targeted in forensic and clinical toxicology screening.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Fdu Nnei and Its Analogues

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling play a significant role in the study of synthetic cannabinoid receptor agonists, offering insights into their interactions with cannabinoid receptors like CB1 and CB2. These methods can be used to model the unique interactions of various SCRAs with these receptors. nih.gov While the search results indicate that in silico studies are employed to model SCRA interactions nih.gov, specific detailed findings from computational chemistry or molecular modeling studies focused exclusively on the SAR analysis of FDU-NNEI were not extensively available in the provided information. Generally, computational approaches can help predict binding modes, estimate binding affinities, and explore the conformational landscape of ligands, aiding in the design and understanding of structure-activity relationships within series of compounds.

Correlating Structural Modifications with Receptor Binding and Functional Activities

Studies on synthetic cannabinoids have demonstrated that modifications to different parts of the molecular structure can significantly impact receptor binding affinity and functional activity. This compound is an indole-based compound featuring a 1-naphthyl group and a 4-fluorobenzyl substituent linked by a carboxamide linker to an indole (B1671886) core. nih.gov Comparisons with related compounds provide insights into the SAR.

For instance, the replacement of a bulky adamantyl head group with a 1-naphthyl group, as seen in compounds like NNEI and this compound, is a structural modification observed in various synthetic cannabinoid products. unodc.orgnetce.com Research suggests that phenyl- and benzyl-substituted indolecarboxamides generally exhibit weaker binding to the CB1 receptor compared to their counterparts containing adamantyl or 1-naphthyl groups. unodc.orgnetce.com This indicates the importance of the bulky aromatic head group for potent CB1 receptor binding in this class of compounds.

Furthermore, the 4-fluorobenzyl residue present in this compound has been explored as a bioisosteric replacement in other synthetic cannabinoid series. In some cases, a para-fluorobenzyl residue appears to be an optimal exchange for achieving high affinity comparable to that of 5-fluoropentyl-substituted parent compounds. uni-bonn.de

Regarding receptor binding affinity, one study assessing several SCRAs found that this compound displayed significantly greater affinity than the reference agonist CP55,940 for the CB1 receptor. nih.gov this compound was also capable of fully displacing [3H]CP55,940 from the CB1 receptor in this study. nih.gov

While detailed data tables comparing the binding affinities and functional activities of a wide range of this compound analogues were not comprehensively provided, the available information highlights the influence of the naphthyl and fluorobenzyl moieties on CB1 receptor interaction.

Predictive Modeling for Potency and Receptor Selectivity of Related Compounds

Predictive modeling techniques are valuable tools in medicinal chemistry for forecasting the potency and receptor selectivity of novel compounds based on their structural features and existing activity data of related molecules. However, predicting the pharmacological activities of synthetic cannabinoids solely based on structural examination can be challenging due to the phenomenon known as the "SAR paradox," where structurally similar substances can exhibit different effects, and structurally different substances can produce similar effects. wikipedia.orgwikipedia.org

Despite this complexity, the analysis of SAR within known series of synthetic cannabinoids, including indole and indazole carboxamides, contributes to building predictive models. By correlating structural variations with observed receptor binding and functional activity data, researchers can develop quantitative structure-activity relationship (QSAR) models or other computational methods to predict the properties of new analogues before their synthesis and testing. The finding that certain structural motifs, like the 1-naphthyl group or the para-fluorobenzyl substituent, contribute to high CB1 affinity unodc.orgnetce.comuni-bonn.de provides valuable data points for such predictive modeling efforts, even if specific predictive models for this compound analogues were not detailed in the provided search results.

Stereochemical Considerations and Their Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its interaction with biological targets like receptors and enzymes. Many psychoactive substances, including some synthetic cannabinoids and other designer drugs like cathinones, exist as chiral molecules, meaning they have non-superimposable mirror images (enantiomers). researchgate.net These enantiomers can exhibit different biological and toxicological properties. researchgate.net

While the provided information does not explicitly state whether this compound itself is chiral (based on its depicted structure, it does not appear to have a chiral center), related synthetic cannabinoids or potential analogues synthesized with structural variations could introduce stereocenters. The differentiation of enantiomers is possible using techniques such as chiral chromatography and spectroscopic methods like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy. drugsandalcohol.ie However, stereochemical analysis is not always routinely performed in forensic or research settings for all synthetic cannabinoids. drugsandalcohol.ie

Understanding the stereochemical influence on the molecular interactions of chiral synthetic cannabinoids with their receptors is crucial for a complete SAR analysis. Different enantiomers can have varying binding affinities, efficacies, and metabolic profiles due to the specific three-dimensional fit within the receptor binding site. Although specific stereochemical studies on this compound or its direct chiral analogues were not detailed in the search results, the general principle of stereochemistry's importance in drug-receptor interactions is a fundamental aspect of SAR/SPR studies for potentially chiral compounds in this class.

Forensic and Regulatory Aspects of Fdu Nnei

Geographic Distribution and Temporal Trends of FDU-NNEI Detection in Illicit Markets

The emergence and spread of SCRAs like this compound are dynamic, with new compounds frequently appearing to circumvent legal controls. While specific, comprehensive global data on the geographic distribution and temporal trends solely for this compound can be challenging to isolate due to the rapid evolution of the SCRA market and reporting variations, its detection has been noted in various regions. This compound was identified in illegal products in Japan between January and July 2014. researchgate.net The detection of specific SCRAs in forensic casework provides insight into their presence and trends in illicit markets. The continuous monitoring of seized substances and biological samples in forensic laboratories is crucial for tracking the geographic distribution and temporal trends of emerging SCRAs. ojp.gov

The broader trend for SCRAs indicates their proliferation across global drug markets since their initial appearance in Western Europe around 2004. nih.gov The market is characterized by a continuous introduction of new variants, often in response to regulatory actions. nih.gov

Challenges and Strategies in Forensic Casework Involving this compound

Forensic casework involving SCRAs like this compound presents several challenges. The constantly changing chemical landscape of the illicit market means forensic laboratories must continuously identify and characterize new compounds. ojp.gov This requires advanced analytical capabilities and novel analysis workflows. ojp.gov

Challenges in forensic analysis of NPS, including SCRAs, can involve identifying substances with previously unknown structural features, which complicates consistent naming and identification. researchgate.net The analysis of complex matrices, such as biological samples or seized materials often containing mixtures of substances, adds further difficulty. ojp.gov

Strategies to address these challenges include the use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography with quadrupole time of flight mass spectrometry (UPLC-QToF-MS) for qualitative screening and verification. researchgate.net High-resolution mass spectrometry is also employed for metabolite identification. researchgate.net The development and sharing of analytical data and reference standards for newly identified SCRAs are crucial for forensic laboratories worldwide. dea.gov Collaboration between forensic laboratories and early warning systems helps in the timely identification and characterization of emerging substances. ojp.govnih.gov

Furthermore, challenges in forensic data analysis more broadly include issues with encryption, the need for large storage space, and anti-forensics methods. dataversity.net Ensuring that forensic data analysis produces evidence that is authentic, admissible, and reliably obtained is paramount for legal proceedings. dataversity.net

Evolution of Analogue Control Legislation in Response to Emerging SCRAs

The evolution of analogue control legislation is a direct response to the rapid emergence and structural modification of SCRAs and other NPS designed to evade existing drug controls. Traditionally, drug control legislation focused on scheduling individual named substances. nih.gov However, this approach proved ineffective against the influx of new synthetic compounds, as manufacturers could easily modify the chemical structure slightly to create a new, unscheduled substance with similar effects. nih.gov

In response, many countries have moved towards implementing "generic" or "analogue" legislation. nih.govunodc.org This type of legislation aims to control substances that are chemically or pharmacologically similar to already controlled drugs, without needing to individually list every possible variant. unodc.org The Controlled Substances Analogue Enforcement Act in the USA is an example of such legislation, including in Schedule I drugs that are substantially similar to listed drugs, although its definition can be restrictive. apha.org Some state laws in the USA use generic language to include any material containing a specific chemical structure, including analogues. apha.org

The implementation of class-wide bans based on common structural scaffolds, such as the measure implemented in China in 2021, represents a significant step in analogue control. nih.govresearchgate.net However, even these broader controls can be circumvented by the synthesis of compounds with more unique structural moieties. nih.gov This ongoing cycle of legislative control and structural modification by illicit manufacturers highlights the dynamic nature of the SCRA market and the continuous need for adaptation in regulatory approaches. nih.govresearchgate.net

Future Directions in Fdu Nnei Research

Exploration of Novel Metabolic Pathways and Metabolite Activity

Understanding the metabolic fate of FDU-NNEI within biological systems is a critical area for future research. While the physiological and toxicological properties of this compound are currently unknown caymanchem.comglpbio.com, studies on related synthetic cannabinoids like NNEI and MN-18 have revealed complex metabolic profiles involving various transformations, including oxidation and hydrolysis. nih.govresearchgate.net Based on its structure, this compound is suspected to undergo metabolic hydrolysis of its amide group, potentially releasing 1-naphthylamine, a known carcinogen. wikipedia.org

Future research should focus on in vitro and in vivo metabolism studies to definitively identify the metabolic pathways of this compound in relevant biological matrices, such as liver microsomes, hepatocytes, and ultimately, in vivo models. Techniques such as high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS) will be essential for identifying and characterizing novel metabolites. capes.gov.brnih.gov

Once metabolites are identified, their biological activity, particularly their affinity and efficacy at cannabinoid receptors (CB1 and CB2) and other potential molecular targets, needs to be assessed. This is crucial because some synthetic cannabinoid metabolites can retain or even possess different pharmacological activity compared to the parent compound. nih.gov

Future studies could present detailed metabolic schemes and relative abundance of identified metabolites in various matrices. An example of how such data might be presented in a future study is shown in the hypothetical table below:

Metabolite IDProposed StructureMetabolic TransformationDetection Matrix (e.g., Hepatocytes, Urine)Relative Abundance (%)
M1[Structure]HydrolysisHepatocytes, Urine[Value]%
M2[Structure]HydroxylationHepatocytes[Value]%
M3[Structure]GlucuronidationUrine[Value]%
...............

Comprehensive Pharmacological Profiling across a Broader Range of Molecular Targets

Although this compound is presumed to be a potent agonist of the CB1 receptor wikipedia.org, a comprehensive pharmacological evaluation is necessary to fully understand its effects. Future research should aim to quantify its binding affinity and functional activity at both CB1 and CB2 receptors through in vitro assays using recombinant receptors.

Beyond cannabinoid receptors, it is important to investigate the potential interactions of this compound with a wider array of molecular targets, including other G protein-coupled receptors, ion channels, and transporters. This is particularly relevant given the diverse pharmacological profiles observed among novel psychoactive substances. issup.netnetce.com Such studies could involve broad screening panels to identify off-target activities that might contribute to the observed physiological or toxicological effects.

Detailed pharmacological data from future studies could be presented in tables summarizing binding affinities (Ki values) and functional potencies (EC50 or IC50 values) at various targets. A hypothetical example is provided below:

Molecular TargetAssay Type (e.g., Binding, Functional)This compound Ki or EC50/IC50 ValueNotes
CB1 ReceptorBinding[Value] nM
CB1 ReceptorFunctional (e.g., cAMP inhibition)[Value] nM
CB2 ReceptorBinding[Value] nM
CB2 ReceptorFunctional (e.g., cAMP inhibition)[Value] nM
[Other Target 1][Assay Type][Value] [Unit]
[Other Target 2][Assay Type][Value] [Unit]
............

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity

The accurate detection and quantification of this compound and its metabolites in biological and forensic samples are crucial for research, clinical toxicology, and forensic investigations. This compound has been detected using techniques like LC-MS and GC-MS. researchgate.netnih.gov High-resolution mass spectrometry, particularly when combined with techniques like mass defect filtering, has shown promise for the non-targeted screening and identification of novel synthetic cannabinoid analogs. capes.gov.br Quantitative NMR is also being explored for the analysis of fluorinated synthetic cannabinoids. rsc.org

Future research should focus on developing and validating highly sensitive and specific analytical methods for this compound and its key metabolites in various matrices, including blood, urine, oral fluid, and hair. This could involve optimizing sample preparation techniques and chromatographic and mass spectrometric parameters. The development of robust and reliable analytical methods is essential for supporting pharmacokinetic, metabolism, and toxicological studies.

Future research findings in this area could include method validation data, such as limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and matrix effects, potentially presented in tables like the hypothetical example below:

Analytical MethodMatrixAnalyteLODLOQAccuracy (%)Precision (% RSD)
LC-MS/MSPlasmaThis compound[Value][Value][Value][Value]
LC-HRMSUrineThis compound[Value][Value][Value][Value]
GC-MSHerbal BlendThis compound[Value][Value][Value][Value]
LC-MS/MSUrine[Metabolite 1][Value][Value][Value][Value]
.....................

Advanced Predictive Models for Emerging and Hypothetical Analogues

The landscape of synthetic cannabinoids is constantly evolving with the emergence of new structural analogs. Predictive modeling approaches can play a significant role in anticipating the properties of emerging or even hypothetical this compound analogues. While predictive modeling is used in various scientific fields nj.gov, its application to forecasting the metabolic fate, pharmacological activity, and potential toxicity of novel synthetic cannabinoids is an active area of research.

Future directions could involve developing and refining in silico models based on quantitative structure-activity relationships (QSAR) and molecular docking studies. These models could utilize the growing body of data on known synthetic cannabinoids, including this compound and its metabolites, to predict the properties of compounds with similar structural features. This would aid in prioritizing compounds for synthesis and biological testing, accelerating the identification and characterization of potentially harmful substances.

Future research in this area might present the predictive accuracy of different models or the predicted properties of hypothetical compounds. A hypothetical table illustrating predicted activity could be structured as follows:

Hypothetical AnaloguePredicted CB1 Affinity (Ki)Predicted Major Metabolic PathwayModel Confidence Score
Analogue A[Value] nM[Pathway][Score]
Analogue B[Value] nM[Pathway][Score]
This compound[Value] nM (for validation)[Pathway][Score]
............

Development of Standardized Reference Materials for Research and Forensic Laboratories

The availability of well-characterized and standardized reference materials is fundamental for accurate identification, quantification, and research involving this compound. This compound is currently available as an analytical reference material that meets ISO standards, intended for forensic and research applications. caymanchem.comglpbio.combioscience.co.uklgcstandards.com

Future efforts should focus on ensuring the sustained availability of high-purity this compound reference standards. Furthermore, as research identifies key metabolites of this compound, the development and certification of standardized reference materials for these metabolites will become essential to support comprehensive analytical testing and research into their activity and toxicological significance. Collaboration between chemical synthesis laboratories, metrology institutes, and forensic/research communities will be vital in this endeavor.

Future work could involve reporting on the characterization and certification of new reference materials, including purity assessments and stability data. A hypothetical table detailing available reference materials could be presented as follows:

CompoundPubChem CIDCAS NumberCertification Standard (e.g., ISO 17025, ISO 17034)Available Form (e.g., Solid, Solution)Purity (%)
This compound1222138062365471-76-5ISO 17025, ISO 17034Neat solid≥98
[Metabolite 1][CID][CAS Number][Standard][Form][Purity]%
[Metabolite 2][CID][CAS Number][Standard][Form][Purity]%
..................

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments involving Fdu-nnei?

  • Methodological Answer :

  • Clearly define independent and dependent variables (e.g., this compound concentration, reaction temperature) and control confounding factors (e.g., solvent purity) .
  • Document synthesis protocols, including equipment specifications (brand, model) and calibration details. Use standardized templates for reporting (e.g., Beilstein Journal guidelines for compound characterization) .
  • Include raw data tables (e.g., NMR peaks, HPLC retention times) in supplementary materials to enable replication .

Q. What criteria ensure a well-formulated research question about this compound's mechanistic properties?

  • Methodological Answer :

  • Apply the FINER framework :
  • F easible: Align with lab resources (e.g., spectroscopy access).
  • I nteresting: Address gaps (e.g., this compound's catalytic behavior under low pH).
  • N ovel: Compare with prior studies (e.g., "How does this compound's stability differ from analogs like Compound X?").
  • E thical: Ensure safe handling of reactive intermediates .
  • Refine using iterative peer feedback to eliminate ambiguity .

Q. How to optimize questionnaire design for this compound-related behavioral studies (e.g., lab safety perceptions)?

  • Methodological Answer :

  • Pilot-test questions with a small cohort to identify ambiguities (e.g., "Do you understand 'thermal decomposition risks'?") .
  • Use Likert scales for quantitative analysis and open-ended questions for qualitative insights. Avoid double-barreled questions (e.g., "Is this compound safe and cost-effective?") .
  • Include demographic filters (e.g., "Years of lab experience") to stratify responses .

Advanced Research Questions

Q. How to resolve contradictions in this compound's experimental data (e.g., conflicting catalytic activity reports)?

  • Methodological Answer :

  • Conduct source triangulation : Compare raw data from multiple techniques (e.g., XRD for crystallinity vs. FTIR for functional groups) .
  • Apply statistical tests (e.g., ANOVA) to assess significance of outliers. Replicate experiments under identical conditions to rule out procedural variability .
  • Discuss contradictions in the context of limitations (e.g., "Divergent HPLC results may stem from column degradation") .

Q. What strategies enhance the FAIRness (Findable, Accessible, Interoperable, Reusable) of this compound datasets?

  • Methodological Answer :

  • Deposit data in certified repositories (e.g., Zenodo, Chemotion) with persistent identifiers (DOIs) .
  • Use standardized metadata (e.g., SMILES notation for structure, MIME types for spectral files) and machine-readable formats (e.g., .csv over .pdf) .
  • Submit a Data Article alongside primary research, detailing protocols and quality controls (e.g., "Fdu-nnei_UV-Vis_Calibration_2025") .

Q. How to statistically validate this compound's structure-activity relationships (SAR) in silico?

  • Methodological Answer :

  • Perform molecular dynamics simulations with cross-validated parameters (e.g., AMBER force fields for energy minimization) .
  • Use cheminformatics tools (e.g., RDKit) to generate descriptors (e.g., logP, polar surface area) and apply multivariate regression to identify key predictors .
  • Report uncertainty intervals (e.g., 95% CI) and adjust for multiple comparisons (e.g., Bonferroni correction) .

Tables for Methodological Reference

Research Stage Key Metrics for this compound Studies Evidence-Based Tools
Experimental DesignControl variables, sample size justificationFINER criteria , Beilstein guidelines
Data CollectionInstrument calibration logs, raw spectraSupplementary Material templates
Data AnalysisANOVA p-values, R² for regression modelsRDKit , SPSS
PublicationFAIR compliance score, peer review checksZenodo , Data Article formats

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.